molecular formula C16H22O2 B14268817 2,3-Bis(3-methylbut-2-en-1-yl)benzene-1,4-diol CAS No. 132803-81-7

2,3-Bis(3-methylbut-2-en-1-yl)benzene-1,4-diol

Cat. No.: B14268817
CAS No.: 132803-81-7
M. Wt: 246.34 g/mol
InChI Key: DFBNFGYSBLAXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(3-methylbut-2-en-1-yl)benzene-1,4-diol is an organic compound characterized by its unique structure, which includes two 3-methylbut-2-en-1-yl groups attached to a benzene ring with hydroxyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(3-methylbut-2-en-1-yl)benzene-1,4-diol typically involves the alkylation of a benzene derivative with 3-methylbut-2-en-1-yl groups. The reaction conditions often require the use of a strong base, such as sodium hydride, to deprotonate the hydroxyl groups, followed by the addition of the alkylating agent under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(3-methylbut-2-en-1-yl)benzene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Bis(3-methylbut-2-en-1-yl)benzene-1,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Bis(3-methylbut-2-en-1-yl)benzene-1,4-diol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

132803-81-7

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

2,3-bis(3-methylbut-2-enyl)benzene-1,4-diol

InChI

InChI=1S/C16H22O2/c1-11(2)5-7-13-14(8-6-12(3)4)16(18)10-9-15(13)17/h5-6,9-10,17-18H,7-8H2,1-4H3

InChI Key

DFBNFGYSBLAXHH-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1CC=C(C)C)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.